Diethyl 3-methylpent-2-enedioate

Description

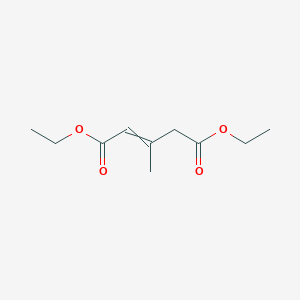

Diethyl 3-methylpent-2-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from 3-methylpent-2-enedioic acid and ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

diethyl 3-methylpent-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOYUECOZRNJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Wittig Olefination Protocol

The reaction involves (ethoxycarbonylmethylene)triphenylphosphorane (3b) and ethyl acetoacetate (2c) under reflux conditions. The phosphorane reagent acts as a ylide, facilitating olefination at the β-keto ester moiety.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

- Temperature : Reflux (66–80°C)

- Duration : 20–48 hours

- Workup : Extraction with aqueous NaOH, followed by silica gel chromatography or distillation.

Outcomes :

Solvent and Temperature Optimization

Variations in solvent and temperature significantly impact reaction efficiency:

| Solvent | Temperature (°C) | Isomer Ratio (E/Z) | Yield (%) |

|---|---|---|---|

| THF | 66 | 5:3 | 68 |

| CH₂Cl₂ | 40 | 4:3 | 72 |

| Benzene | 80 | 6:4 | 65 |

Data adapted from Prakash et al. (2013). Polar aprotic solvents like THF favor higher E-selectivity due to enhanced ylide stability, while elevated temperatures in benzene reduce stereocontrol.

Alternative Synthetic Pathways

Diazo Transfer Reactions

While primarily used for derivatization, diazo transfer protocols offer indirect routes to this compound. For example, treatment of vinylcarbonyl precursors with p-ABSA (4-acetamidobenzenesulfonyl azide) and DBU generates α-diazo esters, which can undergo subsequent transformations. However, this method introduces complexity and is less efficient for large-scale synthesis.

Stereochemical and Mechanistic Considerations

E/Z Isomerism

The E isomer predominates in Wittig-derived products due to:

Byproduct Formation

Common byproducts include:

- Triphenylphosphine oxide : Generated stoichiometrically, removed via aqueous extraction.

- Oligomeric species : Formed at prolonged reaction times, mitigated by optimizing duration.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at tR = 8.2 min, confirming >98% purity.

Industrial and Laboratory-Scale Production

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

Oxidation: 3-methylpent-2-enedioic acid.

Reduction: Diethyl 3-methylpent-2-enediol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Diethyl 3-methylpent-2-enedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the production of pharmaceutical compounds.

Industry: this compound is utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 3-methylpent-2-enedioate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, transesterification, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 3-methylpent-2-enedioate

- Diethyl ethylmalonate

- Diethyl butylmalonate

- Dimethyl itaconate

Uniqueness

Diethyl 3-methylpent-2-enedioate is unique due to its specific ester structure and the presence of a methyl group at the 3-position of the pent-2-enedioate backbone. This structural feature imparts distinct reactivity and properties compared to other similar esters.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing diethyl 3-methylpent-2-enedioate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-component reactions, such as condensation of aldehydes, amines, and diethyl oxalacetate derivatives under controlled conditions. Key variables include temperature (e.g., avoiding thermal decomposition at >100°C), solvent polarity (e.g., diethyl ether for solubility ), and stoichiometry of reagents. Optimization may require iterative testing of reaction time, catalyst loadings (e.g., acid/base catalysts), and purification techniques (e.g., column chromatography). Monitoring via TLC or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹) and ester C-O bonds (~1200 cm⁻¹). Discrepancies in peak positions may arise from solvent polarity effects or hydrogen bonding .

- NMR : ¹H NMR resolves methyl and ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂). Contradictions between expected and observed splitting patterns may indicate stereochemical impurities; repeated recrystallization or chiral HPLC can address this .

- Mass Spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation pathways. Inconsistent fragmentation may require collision-induced dissociation (CID) parameter adjustments .

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers away from heat (>30°C) and static electricity. Use inert atmosphere (N₂/Ar) for long-term storage to prevent oxidation .

- Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash with Diphoterine® or water for 15 minutes; seek medical evaluation if irritation persists .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Compare computed IR/NMR spectra with experimental data to validate models .

- Radical Scavenging Studies : Simulate interactions with radicals (HO·, HOO·) using Gaussian or ORCA software. Correlate bond dissociation energies (BDE) and ionization potentials (IP) with experimental antioxidant assays (e.g., DPPH) to identify SAR trends .

Q. What strategies resolve contradictions between theoretical predictions and experimental kinetic data in this compound reactions?

- Methodological Answer :

- Error Source Analysis : Identify discrepancies in activation energy (ΔG‡) or rate constants (k) via Eyring plots. Re-examine assumptions in computational models (e.g., solvent effects omitted in gas-phase simulations) .

- Experimental Replication : Vary solvent polarity (e.g., switch from diethyl ether to DMSO) to test dielectric constant impacts. Use stopped-flow spectroscopy for real-time kinetic monitoring .

Q. How can researchers design statistically robust experiments to assess this compound’s role in multi-step organic syntheses?

- Methodological Answer :

- DOE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst, solvent) and interactions. Use ANOVA to determine significant factors (p < 0.05) .

- Control of Variables : Fix solvent volume and purity while varying reaction time. Include negative controls (e.g., catalyst-free reactions) to isolate effects .

- Data Validation : Replicate trials (n ≥ 3) and report standard deviations. Use Grubbs’ test to exclude outliers .

Data Management and Ethical Considerations

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer :

- FAIR Principles : Store raw NMR/FTIR spectra in repositories (e.g., Zenodo) with metadata tags for solvent, concentration, and instrument parameters .

- Electronic Lab Notebooks (ELNs) : Record reaction conditions (e.g., humidity, stirring speed) that may influence yields. Share protocols via platforms like LabArchives .

Q. How should researchers address ethical gaps in reporting synthetic yields or side-product formation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.